molecular formula C8H7BrF2O B3012515 1-Bromo-3-(difluoromethyl)-5-methoxybenzene CAS No. 1261476-12-3

1-Bromo-3-(difluoromethyl)-5-methoxybenzene

Cat. No. B3012515
CAS RN: 1261476-12-3
M. Wt: 237.044
InChI Key: CGSJUAMVYSGFOQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-5-methoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of aryl bromides and has a molecular formula of C8H7BrF2O.

Scientific Research Applications

1. Synthesis of Chiral Liquid Crystals

Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals using various bromobenzenes, including 1-bromo-4-methoxybenzene. This study highlights the potential of such compounds in creating chiral liquid crystals with unique mesogenic properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

2. Preparation of Phosphorus Compounds

Toyota et al. (2003) demonstrated the use of a bromobenzene derivative in the preparation of sterically protected diphosphene and fluorenylidenephosphine. This research provides insight into the role of bromobenzenes in synthesizing low-coordinate phosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

3. Catalytic Applications in Fragrance Synthesis

Scrivanti et al. (2008) studied the catalytic use of Pd(OAc)2 combined with P(t-Bu)3 for coupling with bromobenzene derivatives to synthesize floral fragrances. This research exemplifies the application of bromobenzenes in fragrance production (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

4. Applications in Organic Synthesis

Horio et al. (1996) discussed the electrochemical fluorination of halobenzenes, including bromobenzenes, showcasing their potential in synthesizing various fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).

5. Utilization in Halogenation Reactions

Bovonsombat & Mcnelis (1993) presented research on the ring halogenation of polyalkylbenzenes using bromobenzenes, indicating their utility in complex halogenation processes (Bovonsombat & Mcnelis, 1993).

6. Role in Antioxidant Activity Research

Li et al. (2011) isolated and characterized bromophenols, including derivatives of bromomethoxybenzenes, from marine red algae, evaluating their potent antioxidant activities. This underlines the significance of bromobenzenes in natural product chemistry and antioxidant research (Li, Li, Gloer, & Wang, 2011).

Safety and Hazards

The safety information available indicates that “1-Bromo-3-(difluoromethyl)-5-methoxybenzene” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJUAMVYSGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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